4-Aminobutanethioamide

Description

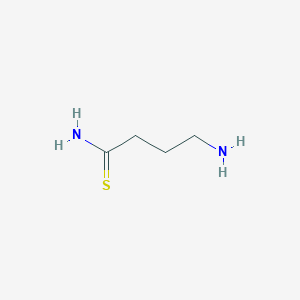

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminobutanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJBNFITQNPUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=S)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminobutanethioamide

Direct Synthesis Approaches to 4-Aminobutanethioamide

Direct synthesis routes focus on the direct conversion of a suitable starting material into the target thioamide. These methods are often favored for their efficiency and atom economy.

Classical Thioamidation Reactions

Classical methods for the synthesis of thioamides have been well-established for decades and often involve the use of potent thionating agents. One of the most common approaches is the thionation of the corresponding amide, 4-aminobutyramide. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are frequently employed for this transformation. mdpi.comnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents. mdpi.comorganic-chemistry.org The reaction typically involves heating the amide with the thionating agent in an inert solvent like toluene (B28343) or xylene.

Another classical approach is the reaction of a nitrile, such as 4-aminobutyronitrile, with hydrogen sulfide (B99878) (H₂S). researchgate.net This reaction can be catalyzed by bases like ammonia (B1221849) or triethylamine. researchgate.net The direct use of H₂S, however, requires careful handling due to its toxicity and gaseous nature.

A notable named reaction in this category is the Kindler thioamide synthesis, a three-component reaction involving an aldehyde, an amine, and elemental sulfur. researchgate.net While not a direct conversion of a single precursor, it represents a classical one-pot method for forming thioamides.

Table 1: Classical Thioamidation Reactions

| Starting Material | Reagent | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 4-Aminobutyramide | Lawesson's Reagent | Toluene, reflux | This compound | mdpi.comorganic-chemistry.org |

| 4-Aminobutyronitrile | H₂S, NH₃ | Methanol (B129727), sealed tube | This compound | researchgate.netresearchgate.net |

Modern Catalytic Methods for Thioamide Formation

Recent advancements in catalysis have led to the development of more efficient and environmentally benign methods for thioamide synthesis. These methods often utilize transition metal catalysts or organocatalysts to achieve high yields and selectivity under milder conditions. For instance, iridium-catalyzed reductive Ugi-type reactions can be employed to synthesize α-amino thioamides from tertiary amides, isocyanides, and a sulfur source. researchgate.net While this specific example pertains to α-amino thioamides, the principle could be adapted for γ-amino thioamides like this compound.

Catalytic methods for the thioamidation of nitriles have also been explored. These reactions can circumvent the need for stoichiometric and often hazardous reagents like H₂S. researchgate.net

Multicomponent Reactions Incorporating the Butanethioamide (B1281822) Scaffold

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can generate peptide-like structures. researchgate.net A multicomponent approach to racetam (a γ-lactam) derivatives has been described using γ-aminobutyric acid, an isocyanide, and an aldehyde. researchgate.net A similar strategy, substituting the carboxylic acid with a thiocarboxylic acid or incorporating a sulfur-containing component, could potentially lead to the formation of this compound derivatives.

The Biginelli reaction, another well-known MCR, is used to synthesize dihydropyrimidinones and their thio-analogs, demonstrating the utility of MCRs in creating thioamide-containing heterocycles. While not directly producing this compound, these reactions highlight the potential of MCRs in building thioamide scaffolds.

Indirect Synthesis Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into this compound. These pathways offer flexibility in introducing the required functional groups.

Derivatization of Butyric Acid Derivatives

A common indirect route starts with a derivative of butyric acid. For example, γ-aminobutyric acid (GABA) can be converted to its corresponding amide, 4-aminobutyramide, which is then subjected to thioamidation as described in section 2.1.1. Alternatively, the carboxylic acid functionality of a protected GABA derivative can be reduced to an aldehyde, which can then participate in a Kindler-type reaction.

The synthesis of γ-amino acids and their derivatives is a well-established field, providing a variety of potential precursors for this compound.

Amination Strategies for Butanethioamide Scaffolds

Another indirect approach involves the introduction of the amino group at a later stage of the synthesis. This could start with a butanethioamide derivative bearing a suitable leaving group at the 4-position, which is then displaced by an amino group or a protected equivalent. For instance, a 4-halobutanethioamide could be reacted with ammonia or a primary amine.

Alternatively, a precursor with a nitro or azide (B81097) group at the 4-position of the butanethioamide scaffold could be reduced to the desired amine. The synthesis of such precursors would require the initial preparation of a functionalized butanethioamide.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminobutyramide |

| 4-Aminobutyronitrile |

| 4-Halobutanethioamide |

| Biginelli reaction |

| Dihydropyrimidinones |

| Gamma-aminobutyric acid (GABA) |

| Hydrogen sulfide |

| Kindler thioamide synthesis |

| Lawesson's reagent |

| Passerini reactions |

| Phosphorus pentasulfide |

| Racetam |

Rearrangement Reactions Leading to the this compound Structure

Rearrangement reactions offer a powerful avenue for the synthesis of complex organic molecules from simpler, isomeric starting materials. For the formation of thioamides, the Willgerodt-Kindler reaction is a prominent example.

The Willgerodt-Kindler Reaction

This reaction classically converts aryl alkyl ketones into terminal thioamides using a mixture of an amine and elemental sulfur. organic-chemistry.org The mechanism is understood to involve the formation of an enamine, which then undergoes thionation. A series of subsequent rearrangement steps effectively moves the carbonyl group (in its thioamide form) to the end of the alkyl chain. organic-chemistry.org

To conceptualize a pathway to this compound, one could envision a starting material such as 4-aminobutyl phenyl ketone. However, the traditional Willgerodt-Kindler reaction is most efficient for aryl ketones. Its application to aliphatic ketones can be more challenging. A modification, known as the Kindler modification, is often more convenient and results in the thioamide, which can then be hydrolyzed to the corresponding amide if desired. organic-chemistry.org

Recent advancements have expanded the scope of the Kindler reaction. For instance, microwave-assisted three-component reactions of aldehydes, amines, and elemental sulfur provide a rapid route to thioamide building blocks. organic-chemistry.org This approach could potentially be adapted using 4-aminobutanal, an appropriate amine, and sulfur to target the this compound structure.

Another relevant rearrangement involves the cleavage of a C-N bond in a bridged thiolactam. rsc.orgnih.govrsc.org While this is a more specialized approach, it highlights how strained intermediates can undergo rearrangement to form more stable thioamide structures. rsc.orgnih.govrsc.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes efficiency, safety, and environmental responsibility. Techniques like microwave-assisted synthesis, flow chemistry, and biocatalysis align with these "green chemistry" principles and are highly applicable to thioamide synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in Several microwave-assisted methods for thioamide synthesis have been developed.

One efficient method involves the reaction of nitriles with ammonium (B1175870) sulfide in methanol under microwave irradiation. thieme-connect.com This procedure is effective for a range of aliphatic and aromatic nitriles and often yields the desired thioamide without the need for chromatographic purification. thieme-connect.com For the synthesis of this compound, the corresponding nitrile, 4-aminobutanenitrile, would be the logical precursor.

Another microwave-promoted approach is the three-component Kindler reaction mentioned earlier, which combines an aldehyde, an amine, and elemental sulfur. organic-chemistry.org Additionally, the thionation of amides using Lawesson's reagent can be significantly accelerated with microwave assistance. mdpi.com This would involve converting 4-aminobutanamide (B1198625) to the target thioamide. A solvent-free, microwave-assisted reaction of benzylamines with elemental sulfur has also been shown to produce thioamides in good yields. tandfonline.com

| Method | Starting Materials | Key Reagents | Conditions | Advantages |

| Nitrile Thionation thieme-connect.com | 4-Aminobutanenitrile | (NH₄)₂S | Microwave, Methanol, 80-130°C, 15-30 min | Simple, high yield, no purification needed |

| Kindler Reaction organic-chemistry.org | Aldehyde, Amine, Sulfur | Elemental Sulfur | Microwave, NMP, 110-180°C, 2-20 min | Rapid, good yield and purity |

| Amide Thionation mdpi.com | 4-Aminobutanamide | Lawesson's Reagent | Microwave | Accelerated reaction |

| Benzylamine Derivative Reaction tandfonline.com | Arylmethylamine derivatives | Elemental Sulfur | Microwave, Solvent-free, 170°C, 15 min | Moderate-to-good yields |

| Iodine-Catalyzed Oxidative Coupling rsc.org | Dibenzyl/Difurfuryl Disulfides, Amines | Iodine | Microwave, 10 min | Rapid, moderate to excellent yields |

| Thionation with Potassium Thiocyanate rasayanjournal.co.in | Ethyl Benzoate, Thiourea | Potassium Thiocyanate | Microwave, 400W, 10 min x2 | Eco-friendly, good yield |

Flow Chemistry Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers numerous advantages, including enhanced safety, better temperature control, and easier scalability. This technology is well-suited for handling hazardous reagents like hydrogen sulfide.

A prime example is the synthesis of 2-oxopropanethioamide (B2486554) from acetyl cyanide and hydrogen sulfide gas under continuous-flow conditions. akjournals.com The use of a mass-flow controller allows for precise dosing of the toxic gas, and the reaction proceeds smoothly at room temperature to give an excellent yield and purity. akjournals.com A similar setup could be envisioned for the reaction of 4-aminobutanenitrile with hydrogen sulfide to produce this compound.

Flow chemistry has also been successfully applied to the synthesis of α-thio-β-chloroacrylamides, demonstrating its utility in multi-step sequences. beilstein-journals.org The development of a continuous process for the Eschenmoser coupling reaction, which involves S-alkylated thioamides, further showcases the power of flow chemistry to handle demanding reaction conditions safely and efficiently. beilstein-journals.org Automated multi-step continuous flow synthesis has also been used to create complex thiazole (B1198619) derivatives from thioamide precursors. nih.gov

Enzymatic and Biocatalytic Routes to Analogues

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound is not reported, related enzymatic processes for thioamide and amide bond formation are known.

Vanadium-dependent haloperoxidase enzymes have been used for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org This demonstrates that enzymes can recognize and act upon the thioamide functional group. nih.govacs.org Chemoenzymatic approaches have also been employed to introduce thioamide bonds into complex molecules like vancomycin (B549263) aglycone derivatives, highlighting the potential for integrating enzymatic steps in a synthetic route. rsc.org

Furthermore, the development of biocatalytic methods for intermolecular C-H amidation using engineered heme proteins points towards a future where enzymes could be tailored for specific C-N bond formations, potentially including thioamidation. nih.gov

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, and methods have been developed to incorporate thioamides into peptide chains. rsc.org In this context, a thioamide is typically introduced by using a thioacylating reagent during the coupling step. nsf.gov

A significant challenge in SPPS involving thioamides is the epimerization of the adjacent α-carbon under the basic conditions used for Fmoc deprotection. acs.orgchemrxiv.org To address this, a strategy has been developed where the thioamide is temporarily protected as a thioimidate during the synthesis. nsf.govacs.org This protection prevents racemization, and the thioamide can be regenerated at the end of the synthesis. nsf.govacs.org

While SPPS is primarily used for peptides, the underlying principles of attaching a starting material to a solid support and performing sequential reactions could be adapted for the synthesis of this compound, particularly if further derivatization at the amino terminus is desired. Direct solid-phase synthesis methods for peptidyl thioesters have also been developed, which involve the S-alkylation of a resin-bound thioamide followed by cleavage to release the thioester. nih.gov

Chemical Reactivity and Transformations of 4 Aminobutanethioamide

Reactions Involving the Thioamide Moiety

The thioamide group is a unique functional moiety, an isostere of the amide group where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct reactivity. Thioamides are generally more reactive than their corresponding amides toward both nucleophiles and electrophiles. nih.gov The lower electronegativity and greater polarizability of sulfur compared to oxygen result in a weaker C=S double bond (approx. 130 kcal/mol) compared to a C=O bond (approx. 170 kcal/mol), making the thioamide group a more dynamic participant in chemical reactions. nih.gov

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Atoms

The thioamide functional group exhibits complex reactivity, with multiple sites susceptible to attack.

Sulfur Atom: The sulfur atom possesses lone pairs of electrons and is considered a soft nucleophile, readily reacting with soft electrophiles. researchgate.net Its high polarizability makes it more nucleophilic than the oxygen in an amide. masterorganicchemistry.comchemistrysteps.com It can be targeted by various electrophiles, such as alkylating agents (to form thioiminium salts) or oxidizing agents. This reactivity is a key feature that distinguishes thioamides from amides. researchgate.net

Nitrogen Atom: The lone pair on the thioamide nitrogen atom participates in resonance with the C=S double bond (nN→π*C=S conjugation). nih.govrsc.org This resonance is stronger than in amides, which significantly reduces the nucleophilicity of the nitrogen atom and increases the rotational barrier around the C-N bond. rsc.org Consequently, direct electrophilic attack at the nitrogen is less favorable unless the thioamide is first activated, for example, by S-alkylation.

Thiocarbonyl Carbon: The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles. However, thioamides are generally more resistant to nucleophilic addition (like hydrolysis) than amides under standard conditions. nih.gov To enhance the electrophilicity of the carbon and facilitate nucleophilic attack, the thioamide group can be activated. A common strategy involves N-acylation (e.g., with a Boc group), which destabilizes the ground state by disrupting the C-N resonance, making the thiocarbonyl carbon a better electrophile. nih.govrsc.org

Cyclization Reactions for Heterocycle Formation

The presence of both a primary amine and a thioamide group in 4-Aminobutanethioamide makes it an ideal precursor for intramolecular cyclization to form nitrogen- and sulfur-containing heterocycles. Specifically, it can undergo cyclization to form six-membered rings like 1,3-thiazines. researchgate.netpharmacophorejournal.com

This transformation can be envisioned through several pathways. One common method involves the reaction of a bifunctional compound with a suitable cyclizing agent. For instance, the reaction of compounds containing both amine and thioamide functionalities can lead to the formation of various heterocyclic systems. In the case of this compound, an intramolecular cyclization could be induced, where the primary amine acts as an internal nucleophile, attacking the electrophilic thiocarbonyl carbon. This process is often facilitated by an acid catalyst or by activating the thioamide group.

Furthermore, thioamides are well-known precursors for the synthesis of other heterocycles, such as thiazoles and thiadiazoles, through reactions with appropriate reagents. researchgate.netchim.it For example, α,β-unsaturated ketones can react with thioamides in the presence of a catalyst like BF₃·Et₂O to yield 1,3-thiazine derivatives. nih.gov

| Reactants | Reagent/Conditions | Product Type | Reference |

| α,β-Unsaturated Ketone + Thioamide | BF₃·Et₂O, Room Temp | 5,6-dihydro-4H-1,3-thiazine | nih.gov |

| Chalcone + Thiourea | NaOH, Ethanol, Reflux | 1,3-Thiazine derivative | derpharmachemica.com |

| α-Aryl Amide + Alkylazide | Triflic Anhydride (B1165640) (Tf₂O) | Cyclic Amidinium Salt | nih.gov |

Oxidation and Reduction Chemistry

The thioamide moiety can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions used.

Oxidation: The oxidation of thioamides is complex and can yield several different products. researchgate.net The outcome is highly dependent on the oxidant, the substrate structure, and the reaction conditions.

Formation of 1,2,4-Thiadiazoles: Oxidative dimerization is a common pathway. For example, treating 3-aryl-2-cyanothioacrylamides with a DMSO-HCl system results in the formation of disubstituted 1,2,4-thiadiazoles. researchgate.net

Formation of Disulfides: Under certain oxidative conditions, particularly with cyclic thioamides, intermolecular disulfide bond formation can occur. researchgate.net

Conversion to Amides: Thioamides can be converted back to their corresponding amides (an S-to-O exchange) by reaction with water, a process that can sometimes occur as a side reaction during other transformations if conditions are not anhydrous. nih.gov

Reduction: The reduction of the thioamide group is a reliable method for the synthesis of amines. This transformation effectively removes the sulfur atom and reduces the carbon-nitrogen bond.

Desulfurizative Reduction: Reagents such as samarium(II) iodide (SmI₂) in the presence of D₂O can be used for the chemoselective reduction of thioamides to α,α-dideuterio amines. organic-chemistry.org Boryl radical precursors, promoted by a catalyst, can also achieve this desulfurizative reduction to access the corresponding amines. organic-chemistry.org

| Transformation | Reagent(s) | Product |

| Oxidation | DMSO-HCl | 1,2,4-Thiadiazole |

| Oxidation (Cyclic Thioamides) | DMSO-HCl | Bis(hetaryl) disulfide |

| Reduction | SmI₂ / D₂O | α,α-dideuterio amine |

| Reduction | DMAP-BH₃ / PhSH | Amine |

Transamidation and Thioamidation Exchange Processes

Similar to amides, thioamides can potentially undergo exchange reactions at the nitrogen atom. This process, known as transamidation or, more specifically, thioamidation exchange, involves reacting the thioamide with an amine to replace the original amino group.

Direct thioamidation exchange is challenging because the C-N bond in a thioamide is very stable due to strong resonance. nih.govrsc.org However, studies have shown that the reaction between thioamides and primary amines can lead to the formation of N-substituted thioamides, alongside other products like amidines resulting from the elimination of hydrogen sulfide (B99878). bohrium.com

Modern synthetic strategies have been developed to facilitate this transformation by activating the thioamide. By installing an electron-withdrawing group (e.g., Boc) on the thioamide nitrogen, the N–C(S) bond is weakened through "ground-state destabilization." This activated thioamide becomes a much better electrophile, readily reacting with nucleophilic amines to afford the transamidated product in high yield under transition-metal-free conditions. nih.gov

Reactions Involving the Primary Amine Functional Group

The primary amine group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions typical of primary alkylamines, such as alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: The reaction of the primary amine with alkylating agents, such as alkyl halides, is a standard method for forming new carbon-nitrogen bonds. However, this reaction is notoriously difficult to control. wikipedia.org The initial alkylation produces a secondary amine, which is generally more nucleophilic than the starting primary amine. This newly formed secondary amine can compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. The tertiary amine, also being nucleophilic, can react further to form a quaternary ammonium (B1175870) salt. libretexts.org

This results in a complex mixture of products, making direct alkylation an often low-yielding procedure for preparing pure primary or secondary amines. wikipedia.orglibretexts.org Strategies to favor monoalkylation include using a large excess of the amine or employing specific methodologies like reductive amination or the use of protecting groups. acsgcipr.orgacs.org

Typical Product Distribution in Amine Alkylation

| Reaction | Primary Amine | Secondary Amine | Tertiary Amine | Quaternary Salt |

|---|

Acylation: In contrast to alkylation, acylation of the primary amine group is a highly efficient and controllable reaction. Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form stable N-substituted amides. chemrevise.orgchemrevise.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon. savemyexams.com

This reaction is typically fast, high-yielding, and chemoselective. The primary amine is a much stronger nucleophile for this reaction than the thioamide nitrogen, ensuring that acylation occurs selectively at the desired site. researchgate.net

Common Acylation Reactions for Primary Amines

| Acylating Agent | Product | Byproduct |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Alkyl Amide (R-CONH-R') | Amine Hydrochloride |

Formation of Imines and Related Compounds

The reaction of primary amines with aldehydes or ketones is a fundamental transformation that yields imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. The reaction is typically catalyzed by a weak acid and proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (C=N) of the imine. pressbooks.pubyoutube.com

For this compound, the primary amine group readily participates in this reaction. The equilibrium of the reaction can be shifted toward the imine product by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. youtube.com The pH must be carefully controlled, typically between 4 and 5, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. chemistrysteps.compressbooks.pub

The general reaction is as follows:

Reaction Scheme:

Table 1: Illustrative Examples of Imine Formation with this compound

| Carbonyl Compound | Name | Resulting Imine Structure |

|---|---|---|

| Formaldehyde (HCHO) | Methanal | CH₂=N-(CH₂)₃-CSNH₂ |

| Acetone (CH₃COCH₃) | Propan-2-one | (CH₃)₂C=N-(CH₂)₃-CSNH₂ |

Participation in Condensation Reactions

A condensation reaction is one in which two molecules combine to form a larger molecule with the simultaneous loss of a small molecule, such as water. acsgcipr.org The primary amine of this compound can act as a nucleophile in condensation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides.

The direct reaction with a carboxylic acid is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium carboxylate salt. libretexts.orglibretexts.org However, this reaction can be driven to completion by heating the salt above 100°C to eliminate water or by using a coupling agent like dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to facilitate nucleophilic attack by the amine. libretexts.orglibretexts.org The reaction with more reactive acylating agents, such as acid chlorides or anhydrides, proceeds readily to form the corresponding N-acylated derivative. uomustansiriyah.edu.iq

Reaction Scheme (with a Carboxylic Acid):

Table 2: Examples of Amide Formation via Condensation Reactions

| Reactant | Condensing Conditions | Product Name |

|---|---|---|

| Acetic Acid | Heat (>100°C) or DCC | N-(4-Thioamidobutyl)acetamide |

| Benzoyl Chloride | Base (e.g., pyridine) | N-(4-Thioamidobutyl)benzamide |

Diazotization and Subsequent Transformations

Diazotization is the reaction of a primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt. chemistrysteps.comlibretexts.org The reactive electrophile in this process is the nitrosonium ion (+NO). jove.com

The fate of the resulting diazonium salt depends critically on whether the primary amine is aliphatic or aromatic. While aryldiazonium salts are relatively stable at low temperatures (0-10 °C) and are valuable synthetic intermediates, the diazonium salts formed from primary aliphatic amines, such as this compound, are highly unstable. chemistrysteps.comlibretexts.orgorganic-chemistry.org

Upon formation, the aliphatic diazonium ion rapidly decomposes, even at 0 °C, by losing molecular nitrogen (N₂), a very stable leaving group, to generate a primary carbocation. jove.comjove.com This carbocation is highly reactive and will undergo a mixture of subsequent, often uncontrollable, reactions including:

Substitution (Sₙ1): Reaction with the solvent (e.g., water to form an alcohol) or other nucleophiles present.

Elimination (E1): Loss of a proton to form an alkene.

Rearrangement: Hydride or alkyl shifts to form more stable secondary carbocations, which then undergo substitution or elimination.

Due to this instability and the resulting mixture of products, the diazotization of primary aliphatic amines is generally not considered a synthetically useful transformation for producing a single, clean product. chemistrysteps.comjove.com

Reaction Scheme:

Comprehensive Derivatization Strategies of this compound

Derivatization involves chemically modifying a molecule to produce a new compound with different properties. The functional groups of this compound offer multiple sites for such modifications.

Synthesis of Substituted this compound Derivatives

The primary amine group is the most common site for creating substituted derivatives. Standard methods for amine derivatization are applicable. uomustansiriyah.edu.iq

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction is often difficult to control, leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium salts. uomustansiriyah.edu.iqlumenlearning.com Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), is a more controlled method for preparing N-alkylated amines. lumenlearning.com

N-Acylation: As discussed in section 3.2.3, acylation with acid chlorides or anhydrides provides a reliable method to synthesize N-acyl derivatives (amides). uomustansiriyah.edu.iq

Table 3: Representative N-Substituted Derivatives

| Reagent | Reaction Type | Derivative Structure |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | CH₃-NH-(CH₂)₃-CSNH₂ (and over-alkylation products) |

| Propionyl Chloride | N-Acylation | CH₃CH₂CONH-(CH₂)₃-CSNH₂ |

Formation of Conjugates and Bioconjugates

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a peptide or protein. chempep.com The primary amine of this compound is a common target for conjugation strategies because it is a strong nucleophile and is often accessible on the surface of molecules. thermofisher.com

Common methods for conjugating molecules to primary amines include:

NHS Esters: N-hydroxysuccinimide (NHS) esters react with primary amines under mild alkaline conditions to form stable amide bonds. thermofisher.com This is one of the most widely used methods for labeling proteins. thermofisher.com

Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages. chempep.com

Aldehyde/Ketone Conjugation: If the target molecule contains an aldehyde or ketone, a conjugate can be formed via an imine linkage, as described in section 3.2.2. This bond can be further stabilized by reduction to a secondary amine. creative-biolabs.com

These strategies allow this compound to be attached to larger molecules, potentially altering their properties or function. For example, novel bioconjugation methods using β-alkoxy enones have been developed for highly specific modification of primary amines under physiological conditions. cell.com

Preparation of Prodrug-like Structures (excluding clinical relevance)

A prodrug is an inactive or less active molecule that is chemically transformed in vivo to release the active parent drug. mdpi.com Various chemical modifications can be applied to the amine group of this compound to create structures analogous to common prodrugs. The goal of these modifications is often to mask the amine's polarity or reactivity. researchgate.netmdpi.com

Carbamates: The amine can be converted into a carbamate by reacting it with a chloroformate or by other methods. N-Acyloxyalkoxycarbonyl derivatives are a class of carbamate prodrugs designed to be cleaved by esterase enzymes. researchgate.net

Amides: Simple N-acyl derivatives (amides) can function as prodrugs, releasing the parent amine upon hydrolysis by amidase enzymes. researchgate.net

Imines (Schiff Bases): Imines formed from the primary amine are susceptible to hydrolysis under mildly acidic conditions, which can be a mechanism for releasing the parent amine. researchgate.net

N-Mannich Bases: These structures are formed by the condensation of an amine with an aldehyde and an active hydrogen-containing compound. Certain N-Mannich bases are known to be pH-sensitive and can revert to the parent amine. nih.gov

These structural modifications represent chemical strategies for creating bioreversible derivatives of this compound, focusing purely on the synthetic chemistry involved.

Mechanistic Investigations of this compound Transformations

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: a terminal primary amine and a thioamide moiety. While specific mechanistic studies on this compound are not extensively documented in the literature, its transformations can be understood by examining the well-established reactivity of analogous primary thioamides and bifunctional amino-thioamide compounds. The key mechanistic pathways involve the nucleophilic character of the sulfur and nitrogen atoms, the electrophilicity of the thiocarbonyl carbon, and the potential for intramolecular reactions.

One of the most significant potential transformations for this compound is intramolecular cyclization, driven by the proximate amino and thioamide groups. This reaction is analogous to the cyclization of other amino acids and their derivatives, which can lead to the formation of cyclic structures like lactams and thiolactones rsc.org. In the case of this compound, an intramolecular nucleophilic attack of the terminal amino group on the electrophilic carbon of the thioamide can be postulated.

The proposed mechanism for this intramolecular cyclization would likely proceed through the following steps:

Protonation of the Thioamide Sulfur: Under acidic conditions, the sulfur atom of the thioamide group can be protonated, which enhances the electrophilicity of the thiocarbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the now more electrophilic thiocarbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs from the attacking amino group to the sulfur atom, making the sulfur a better leaving group (as H₂S).

Elimination of Hydrogen Sulfide: The tetrahedral intermediate collapses with the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of a cyclic imine.

Tautomerization: The resulting cyclic imine can then tautomerize to form a more stable cyclic amidine.

This type of cyclization is a common mechanistic motif in the chemistry of bifunctional molecules and is a plausible transformation for this compound nih.govnih.gov.

Beyond cyclization, the thioamide group itself can undergo several characteristic reactions. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts nih.gov.

Hydrolysis: The hydrolysis of thioamides to their corresponding amides is a well-documented transformation, often promoted by metal salts such as those of mercury or silver wikipedia.org. The mechanism involves the coordination of the soft metal ion to the soft sulfur atom, which activates the thiocarbonyl carbon towards nucleophilic attack by water. Kinetic and spectroscopic studies on the hydrolysis of other thioamides, for instance, N-cyclohexylthiobenzamide promoted by gold(III) bromides, have shown the rapid, stoichiometric formation of S-amide–gold(III) ion adducts that subsequently decompose to the O-amide rsc.orgrsc.org. A similar mechanism can be inferred for the hydrolysis of this compound.

Oxidation: Thioamides can be oxidized to the corresponding amides. Mechanistic studies on the oxidation of thioacetamide and other thioamides suggest an oxidative desulfurization pathway. This can involve the formation of intermediates such as an S,S-dioxide or a transient oxathiirane S-oxide species, which then undergoes nucleophilic attack at the carbon atom tandfonline.com. The oxidation potential of a thioamide is significantly lower than that of an amide, making them more susceptible to oxidation nih.gov.

Alkylation: The sulfur atom of the thioamide group is nucleophilic and can be readily alkylated by electrophiles like alkyl halides. This S-alkylation results in the formation of a thioimidate, which can be a versatile intermediate for further transformations chemrxiv.org.

The following table summarizes the key mechanistic aspects of potential transformations of this compound based on the reactivity of analogous compounds.

| Transformation | Proposed Mechanism | Key Intermediates | Influencing Factors |

| Intramolecular Cyclization | Nucleophilic attack of the terminal amine on the thioamide carbon, followed by elimination of H₂S. | Tetrahedral intermediate, cyclic imine. | pH (acid or base catalysis), solvent. |

| Hydrolysis | Metal-ion promoted nucleophilic attack of water on the thiocarbonyl carbon. | S-amide-metal ion adduct. | Presence of soft metal ions (e.g., Hg²⁺, Ag⁺, Au³⁺). |

| Oxidation | Oxidative desulfurization. | S-oxide, S,S-dioxide, oxathiirane intermediates. | Nature of the oxidizing agent. |

| S-Alkylation | Nucleophilic attack of the thioamide sulfur on an electrophile. | Thioimidate salt. | Strength of the electrophile. |

It is important to note that these mechanistic descriptions are based on established principles of thioamide reactivity and provide a predictive framework for the transformations of this compound.

Spectroscopic and Advanced Characterization Methodologies in 4 Aminobutanethioamide Research

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. conductscience.com For 4-Aminobutanethioamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework. mdpi.com

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei within the this compound molecule. acs.org

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electron density around the protons. chemistrysteps.com Protons attached to carbons adjacent to the electron-withdrawing amino (-NH₂) and thioamide (-CSNH₂) groups are expected to appear at a lower field (higher ppm values) compared to those in a simple alkane chain. msu.edu The integration of these signals provides the ratio of protons of each type.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are affected by their local electronic environment. organicchemistrydata.org The carbon of the thioamide group (C=S) typically resonates at a significantly downfield position.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom of the amino group. The chemical shift of the nitrogen is sensitive to its hybridization and the nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N -CH₂- | ~ 2.7 - 3.0 | ~ 40 - 45 |

| -CH₂-CH₂- | ~ 1.7 - 2.0 | ~ 25 - 30 |

| -CH₂-CS NH₂ | ~ 2.3 - 2.6 | ~ 30 - 35 |

| -CSNH₂ | ~ 7.0 - 8.5 (broad) | N/A |

| H₂N- | ~ 1.5 - 3.0 (broad) | N/A |

| -C SNH₂ | N/A | ~ 190 - 210 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms, thereby confirming the structural assignment of this compound. ucl.ac.uklibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent methylene (B1212753) (-CH₂-) groups, confirming the butanethioamide (B1281822) backbone. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org This experiment is invaluable for assigning the proton signals to their corresponding carbon atoms in the this compound structure.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Cross-peaks between adjacent CH₂ groups. |

| HSQC | ¹H - ¹³C (direct) | Correlation of each CH₂ proton signal with its attached carbon signal. |

| HMBC | ¹H - ¹³C (long-range) | Correlations between the NH₂ protons and the adjacent CH₂ carbon. Correlations between the CH₂ protons and the thioamide carbon (C=S). |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. thermofisher.com

N-H Vibrations: The amino group (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically appears around 1600 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations from the butyl chain will be observed in the 2850-3000 cm⁻¹ region.

C=S Vibration: The thioamide group possesses a characteristic C=S stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

C-N Vibration: The C-N stretching vibration of the amino group will also be present in the fingerprint region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Alkyl (-CH₂-) | C-H Stretch | 2850 - 2960 |

| C-H Bend | 1450 - 1470 | |

| Thioamide (-CSNH₂) | C=S Stretch | 1000 - 1250 |

| N-H Stretch | ~3100 - 3300 | |

| N-H Bend | ~1600 - 1650 | |

| Carbon-Nitrogen | C-N Stretch | 1020 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.netnasa.govmedium.com

C=S Vibration: The C=S bond, being relatively polarizable, often gives a strong and characteristic signal in the Raman spectrum, aiding in its definitive identification.

C-S and C-C Vibrations: The stretching vibrations of the C-S and C-C bonds in the backbone of the molecule will also be active in the Raman spectrum.

Table 4: Potential Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Thioamide (-CSNH₂) | C=S Stretch | 1000 - 1250 |

| Alkyl Chain | C-C Stretch | 800 - 1200 |

| C-H Stretch | 2800 - 3000 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. numberanalytics.commiamioh.edu

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) in the mass spectrum will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the structure of the molecule. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion.

Loss of small molecules: The loss of molecules such as ammonia (B1221849) (NH₃) or hydrogen sulfide (B99878) (H₂S) from the molecular ion can also be observed.

Cleavage of the alkyl chain: Fragmentation of the butyl chain can lead to a series of peaks separated by 14 Da (corresponding to CH₂ units).

Table 5: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | C₄H₁₀N₂S | 118 |

| [M-NH₂]⁺ | Loss of amino group | 102 |

| [M-SH]⁺ | Loss of sulfhydryl radical | 85 |

| [CH₂NH₂]⁺ | Alpha-cleavage | 30 |

Note: The observed fragments and their relative intensities will depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Electronic Spectroscopy for Chromophore and Conjugation Analysis

Electronic spectroscopy techniques are employed to investigate the electronic transitions within a molecule, providing insights into its chromophores and the extent of electronic conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. libretexts.org

The thioamide group (-C(=S)NH2) in this compound is a known chromophore. Thioamides typically exhibit two characteristic absorption bands in their UV-Vis spectra: a high-intensity π → π* transition at shorter wavelengths (around 260-290 nm) and a lower-intensity n → π* transition at longer wavelengths (around 320-360 nm). The amino group may also influence the electronic transitions. The solvent used for analysis can also affect the position and intensity of these absorption bands. A systematic study of the UV-Vis spectrum of this compound in solvents of varying polarity would provide valuable information about the nature of its electronic transitions.

Table 4: Typical UV-Vis Absorption Ranges for Thioamides

| Electronic Transition | Approximate Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 260 - 290 | High |

Note: The exact λmax values for this compound would need to be determined experimentally.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light. jascoinc.comntu.edu.sg A CD signal is only observed for molecules that are chiral. Since this compound itself is not chiral, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the butyl chain or by forming a complex with a chiral metal center, then CD spectroscopy would become an invaluable tool for their characterization. nih.govrsc.org The resulting CD spectrum would provide information about the absolute configuration of the chiral centers and the conformational properties of the molecule in solution. researchgate.net For instance, the sign and intensity of the Cotton effects in the CD spectrum could be used to assign the stereochemistry of the chiral derivative. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lsuhsc.edu This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

To obtain the crystal structure of this compound, a single crystal of high quality would first need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. lsuhsc.edu

The solid-state structure of this compound would reveal the conformation of the butyl chain and the geometry of the thioamide group. It would also elucidate the network of intermolecular hydrogen bonds involving the amino and thioamide functionalities, which govern the crystal packing.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-Cyano-4-hydroxycinnamic acid |

| 2,5-Dihydroxybenzoic acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| Trifluoroacetic anhydride (B1165640) |

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatography is a fundamental analytical technique that separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.com For a polar molecule like this compound, the selection of an appropriate chromatographic system is critical to overcome challenges such as poor retention on traditional nonpolar stationary phases and the need for sufficient resolution from other polar analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. sigmaaldrich.com For this compound, reversed-phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most pertinent approaches.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. merckmillipore.com However, standard C18 columns can exhibit poor retention for highly polar compounds like this compound when using highly aqueous mobile phases, a phenomenon known as phase collapse or dewetting. lcms.czhplc.eu To counter this, specialized "aqueous-compatible" C18 (Aq-C18) columns or phases with alternative selectivities, such as those with embedded polar groups or phenyl-based ligands, are recommended. lcms.czhplc.euchromatographyonline.com These stationary phases provide enhanced retention and improved peak shape for polar analytes. lcms.cz The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). merckmillipore.com

HILIC has emerged as a powerful technique for the separation of very polar compounds. merckmillipore.combohrium.commdpi.com It utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. bohrium.comknauer.net This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. HILIC is particularly advantageous for compounds that are too polar for effective retention in reversed-phase mode. mdpi.com

For the analysis of the primary amine group in this compound, pre-column derivatization can be employed to enhance detection and improve chromatographic behavior. nih.govacs.orgresearchgate.net Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with primary amines to form highly fluorescent or UV-active derivatives, respectively, allowing for sensitive detection. nih.govacs.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Reversed-Phase (Polar-Embedded C18) | HILIC (Amide Column) | Reversed-Phase (Derivatization) |

| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm | Amide, 2.1 x 100 mm, 1.7 µm | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 | 10 mM Ammonium Acetate in Water | Phosphate Buffer, pH 7.4 |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 60% B in 15 min | 95% B to 60% B in 10 min | 0% B for 10 min, then to 50% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 40 °C | 25 °C |

| Detection | UV at 235 nm or Mass Spectrometry (MS) | Mass Spectrometry (MS) | UV at 225 nm (underivatized) or Fluorescence (derivatized) |

| Derivatization | None | None | Pre-column with OPA/Fmoc-Cl |

This table presents hypothetical yet representative HPLC conditions inferred from methods used for structurally similar polar analytes. Actual conditions would require empirical optimization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector and column. jfda-online.com Therefore, chemical derivatization is an essential step to convert the polar amine and thioamide functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comnih.gov

The most common derivatization approach for compounds containing active hydrogens (as in amines and amides) is silylation. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com This reaction replaces the active hydrogen atoms on the nitrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and reducing interactions with the stationary phase. sigmaaldrich.com Another approach is acylation, using reagents like trifluoroacetic anhydride (TFAA), which can also effectively derivatize the amine group.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The choice of column is crucial; a mid-polarity column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase, is often suitable for separating a range of derivatized analytes. jfda-online.com Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). jfda-online.comnih.gov

Table 2: Example GC Method Parameters for Derivatized this compound

| Parameter | Silylation-Based Method |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5% Phenyl Polysilphenylene-Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 50-550 |

This table provides an illustrative GC method based on common practices for the analysis of polar compounds containing amine and amide functionalities. Optimization is required for specific applications.

Modern chromatography offers advanced techniques that provide significant advantages in terms of speed, resolution, and efficiency, which are highly applicable to the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). merckmillipore.com This results in significantly higher efficiency and resolution, allowing for much faster separations without sacrificing performance. bohrium.commdpi.com A method developed on an HPLC system can often be transferred to a UHPLC system, leading to a substantial reduction in analysis time and solvent consumption. For this compound, employing UHPLC with HILIC or polar-compatible reversed-phase columns can provide rapid purity assessments and impurity profiling. bohrium.comwaters.com

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographytoday.commdpi.com SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov By adding a small amount of a polar organic modifier, such as methanol, to the CO₂ mobile phase, the elution strength can be adjusted to separate a wide range of compounds, including polar molecules. chromatographytoday.comnih.govresearchgate.net For polar analytes like this compound, SFC can offer faster and more efficient separations compared to HPLC. chromatographytoday.com The choice of stationary phase in SFC is critical, with polar columns such as those with diol, amino, or 2-picolylamine functionalities often providing the best results for retaining and separating polar compounds. nih.gov

Table 3: Overview of Advanced Chromatographic Techniques for this compound

| Technique | Principle | Advantages for this compound | Typical Stationary Phases | Typical Mobile Phases |

| UHPLC | HPLC with sub-2 µm particles for higher efficiency. merckmillipore.com | Faster analysis, higher resolution, lower solvent consumption. | C18 Aq, Amide, Phenyl-Hexyl | Water/Acetonitrile with additives (e.g., formic acid, ammonium acetate). bohrium.com |

| SFC | Uses supercritical CO₂ as the main mobile phase. chromatographytoday.commdpi.com | Fast, efficient, "green" alternative to normal-phase HPLC, good for polar compounds. nih.gov | Diol, 2-Picolylamine, Amino, Cyano | CO₂ with a polar modifier (e.g., Methanol) and additives (e.g., ammonium formate). nih.gov |

This table summarizes the key features and potential applications of advanced chromatographic techniques for the analysis of this compound.

Theoretical and Computational Studies on 4 Aminobutanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 4-Aminobutanethioamide. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on molecules similar to this compound, such as other thioamides, have revealed important aspects of their electronic properties and reactivity. researchgate.net For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic structure of the thioamide group is characterized by delocalization of the nitrogen lone pair electrons into the C=S π-system. nih.gov This delocalization influences the bond lengths and rotational barriers within the molecule. DFT calculations can quantify the extent of this delocalization and its impact on the molecular geometry.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For thioamides in general, the presence of the sulfur atom, which is less electronegative than oxygen, leads to a higher HOMO energy and a lower LUMO energy compared to their amide counterparts, resulting in a smaller energy gap and thus greater reactivity. researchgate.net

Reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can also be calculated using DFT. mdpi.com These descriptors provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions. For instance, the Fukui function, another DFT-derived concept, can predict the most likely sites for nucleophilic and electrophilic attack within the this compound molecule. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of a Thioamide

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic thioamide and are not specific experimental or calculated values for this compound.

Ab initio calculations are another class of quantum chemical methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), can be used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational frequencies corresponding to the different vibrational modes of the molecule can also be computed using ab initio methods. nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands and to validate the computational model.

Furthermore, ab initio calculations can be employed to determine various other molecular properties, such as dipole moments, polarizabilities, and thermochemical data like enthalpy of formation and Gibbs free energy. iaea.org

Table 2: Illustrative Ab Initio Calculated Molecular Geometry Parameters for a Thioamide

| Parameter | Illustrative Value |

| C=S Bond Length | 1.65 Å |

| C-N Bond Length | 1.35 Å |

| N-C-S Bond Angle | 125° |

| C-N-H Bond Angle | 120° |

Note: The values in this table are illustrative for a generic thioamide and are not specific experimental or calculated values for this compound.

The flexible butyl chain in this compound allows for the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Computational methods can be used to explore the potential energy surface (PES) of this compound, which maps the energy of the molecule as a function of its geometry.

By systematically rotating the dihedral angles along the butyl chain and the C-N bond, it is possible to identify the stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). nih.gov The energy differences between the various conformers and the energy barriers for their interconversion can be calculated, providing insights into the conformational preferences and dynamics of the molecule. utdallas.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes over time.

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study the effects of solvation. wikipedia.org By explicitly including solvent molecules in the simulation, it is possible to investigate the structure of the solvation shell around the solute and the specific interactions, such as hydrogen bonding, between this compound and the solvent molecules. researchgate.net

The choice of solvent can affect the relative stability of different conformers. nih.gov Polar solvents, for example, may stabilize conformers with larger dipole moments. MD simulations can be used to calculate the free energy of solvation and to understand how the solvent influences the conformational equilibrium. The dynamics of the solvent molecules around the solute, known as solvation dynamics, can also be studied to understand processes such as solvent reorganization in response to changes in the solute's structure or electronic state.

The flexibility of different parts of the molecule can be quantified by calculating root-mean-square fluctuations (RMSF) of atomic positions. This analysis can reveal which regions of the molecule are more rigid and which are more flexible. Such insights are important for understanding the structure-property relationships of this compound.

Cheminformatics and QSAR/SAR Studies (excluding clinical efficacy)

Extensive searches of scientific literature and chemical databases did not yield any specific cheminformatics or Quantitative Structure-Activity Relationship (QSAR/SAR) studies focused on this compound. While general methodologies for these types of studies are well-established for various classes of chemical compounds, including thioamides, their direct application to this compound has not been reported in the available literature.

Molecular Descriptors and Property Prediction

No published studies were found that specifically calculate or predict the molecular descriptors for this compound. Therefore, a data table of its specific calculated molecular descriptors cannot be provided at this time. Such an analysis would typically involve the use of computational software to calculate a range of properties, including but not limited to:

Topological descriptors: (e.g., Wiener index, Balaban index) which describe the atomic connectivity.

Electronic descriptors: (e.g., partial charges, dipole moment) which characterize the electronic distribution.

Quantum-chemical descriptors: (e.g., HOMO/LUMO energies) which relate to molecular reactivity.

Physicochemical properties: (e.g., LogP, polar surface area) which are relevant to a molecule's behavior in biological systems.

Without dedicated computational studies, a detailed table of these predicted properties for this compound remains unavailable.

Scaffold Hopping and Library Design for Derivatives

There is no information available in the scientific literature regarding the use of this compound as a scaffold for hopping or for the design of derivative libraries. The concept of scaffold hopping involves identifying structurally novel compounds that retain similar biological activity to a known active molecule. This process often utilizes computational methods to explore diverse chemical spaces. However, no such research has been published with this compound as the starting point. Consequently, there are no data tables or research findings to present on this topic.

Computational Reaction Mechanism Elucidation

A review of the available literature reveals no computational studies dedicated to elucidating the reaction mechanisms involving this compound. Computational reaction mechanism elucidation typically employs quantum mechanical calculations to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. While general mechanisms for the formation and reaction of thioamides have been studied computationally, specific investigations involving this compound are absent from the current body of scientific research.

Protein-Ligand Interaction Modeling (if applicable as a tool compound or scaffold, excluding clinical data)

No published research was found that utilizes this compound in protein-ligand interaction modeling studies. Such studies are crucial for understanding how a small molecule might interact with a biological target.

Molecular Docking Studies

There are no molecular docking studies available in the scientific literature that feature this compound as a ligand. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Without such studies, it is not possible to provide information on its potential binding modes with any protein target.

Binding Energy Calculations

Consistent with the absence of molecular docking studies, no binding energy calculations for this compound with any protein target have been reported. Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation, provide a quantitative estimate of the binding affinity between a ligand and a protein. The lack of such data means that the strength of any potential protein-ligand interactions involving this compound has not been computationally assessed.

Applications in Chemical Research and Development Excluding Clinical, Dosage, Safety

Role as a Synthetic Intermediate in Complex Molecule Construction

Thioamides are recognized as crucial intermediates in the synthesis of heterocyclic compounds. chemrxiv.orgresearchgate.netresearchgate.net The thioamide group in 4-Aminobutanethioamide can serve as a linchpin for constructing a variety of sulfur and nitrogen-containing rings, which are common motifs in pharmaceuticals and other functional molecules.

The presence of both a thioamide and an amino group allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the thioamide's sulfur and carbon atoms can react with a range of dielectrophilic reagents to yield diverse heterocyclic systems. sci-hub.se For instance, reactions with α-halo ketones or similar reagents could lead to the formation of thiazole (B1198619) derivatives. The primary amine offers a reactive handle for building larger molecular architectures, either before or after the thioamide group has been utilized in a cyclization reaction.

Table 1: Examples of Heterocyclic Systems Synthesized from Thioamide Precursors

| Thioamide Precursor Type | Reagent | Resulting Heterocycle |

|---|---|---|

| Primary Thioamide | α-Haloketone | Thiazole |

| N-Substituted Thioamide | Dehydrating Agent | Thiazoline |

| Thioamide | 1,3-Dihalide | 1,3-Thiazine |

This table presents generalized reactions of the thioamide functional group and is intended to illustrate the potential synthetic utility of this compound.

Development as a Chemical Probe or Tool Compound for Mechanistic Biological Studies (in vitro)

The substitution of an amide bond with a thioamide is a common strategy in chemical biology to create probes for studying biological systems. chemrxiv.org Thioamides can act as isosteres of amides, meaning they have a similar size and shape but different electronic properties. researchgate.net This single-atom substitution can have significant effects on molecular interactions. chemrxiv.orgresearchgate.net

Incorporating a thioamide in place of an amide in a peptide or small molecule inhibitor can alter its hydrogen bonding capabilities; the thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the corresponding amide. nih.govnih.gov These changes can be used to probe the importance of specific hydrogen bonds in protein-ligand interactions or protein folding. upenn.edu Additionally, the unique spectroscopic properties of the thioamide bond, such as its red-shifted π-π* absorption, can be exploited in fluorescence quenching studies to monitor protein dynamics and conformational changes. nih.govnih.gov this compound could serve as a small-molecule tool to study enzymes that recognize or process small amine-containing substrates, with the thioamide group providing a spectroscopic or interactive handle.

Exploration as a Scaffold for Novel Compound Libraries in Medicinal Chemistry Research

In medicinal chemistry, the thioamide group is used to modify peptides and small molecules to enhance their therapeutic properties, such as increased stability against enzymatic degradation. researchgate.netbohrium.com The 4-aminobutane portion of this compound provides a simple, flexible carbon chain, while the amine and thioamide groups offer points for diversification to build a library of novel compounds.

This "scaffold" can be elaborated in several ways:

N-acylation: The primary amine can be acylated with a variety of carboxylic acids to introduce diverse side chains.

S-alkylation: The thioamide can be alkylated to form thioimidates, which can then be further functionalized.

Heterocyclic formation: As mentioned previously, the thioamide is a precursor to heterocycles like 2-aminothiophenes, which are considered privileged scaffolds in drug discovery due to their presence in a wide range of biologically active compounds. researchgate.netcabidigitallibrary.orgnih.govresearchgate.net

By systematically modifying the this compound core, medicinal chemists can generate a library of related molecules for screening against various biological targets. The goal is to identify "hit" compounds with desirable activity and then optimize their structure to develop "lead" compounds for potential new drugs.

Table 2: Potential Derivatization of the this compound Scaffold

| Modification Site | Reaction Type | Potential Functional Groups Introduced |

|---|---|---|

| Primary Amine | Acylation, Reductive Amination | Amides, Substituted Amines |

| Thioamide (Sulfur) | Alkylation | Thioimidates |

Application in Materials Science Research

The incorporation of thioamides into polymers can significantly alter their material properties. rsc.org Polythioamides, analogous to polyamides like Nylon, have been shown to exhibit stronger affinity for heavy metal ions, suggesting applications in environmental remediation or sensing. rsc.orgresearchgate.net The sulfur atoms in the polymer backbone can act as coordination sites for metals.

This compound could potentially be used as a monomer in polymerization reactions. The primary amine could react with a dicarboxylic acid (or its derivative) to form a poly(amide-thioamide). researchgate.net The resulting polymer would have thioamide groups periodically along its chain, which could imbue the material with properties such as:

Enhanced metal coordination: Useful for creating materials that can capture heavy metals. rsc.orgresearchgate.net

Different thermal properties: Thionation of polymers has been shown to increase the glass transition temperature and alter the decomposition temperature. rsc.org

Modified solubility: The weaker hydrogen bonding of thioamides with water can decrease the water solubility of polymers. rsc.org

Higher refractive indices: A general feature of sulfur-containing polymers. rsc.org

These modified properties could make thioamide-containing polymers useful in the development of new functional materials, such as reusable catalysts when embedded with metal nanoparticles. rsc.org

Contributions to Analytical Method Development

In analytical chemistry, derivatization is often used to improve the detection or separation of an analyte. Thioamides and their derivatives have found use in this area. For example, in protein sequencing, thioacetylation methods have been developed where derivatization of thioamide-related thiazolones allows for enhanced detection by High-Performance Liquid Chromatography (HPLC). nih.gov

Given its reactive amine and thioamide groups, this compound could be investigated as a derivatizing agent. The primary amine could be used to tag carboxylic acids or aldehydes, while the thioamide group provides a unique chemical entity that could be targeted for detection. The sulfur atom's affinity for certain metals could be exploited for detection methods based on metal complexation and subsequent analysis by spectroscopic or electrochemical techniques.

Catalytic Applications or Ligand Design for Catalysis